molecular formula C18H19NO4 B2744902 Phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzoate CAS No. 303790-81-0

Phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzoate

Cat. No. B2744902
CAS RN: 303790-81-0
M. Wt: 313.353
InChI Key: HQZGWYCGYBCRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzoate is a chemical compound with a linear formula of C23H26O5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Antiviral Activity

Phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzoate derivatives have been studied for their antiviral properties. Compounds with similar structures have shown inhibitory activity against influenza A and other viruses. The indole nucleus, which is structurally related, has been incorporated into various synthetic drug molecules, demonstrating high affinity to multiple receptors and providing a platform for developing new antiviral agents .

Anti-inflammatory Properties

The compound’s ability to selectively bind with COX-2 receptors suggests its potential as an anti-inflammatory agent. In vitro evaluations have indicated that certain derivatives exhibit significant COX inhibitory activity, which could be compared to standard drugs, indicating a promising avenue for the development of new anti-inflammatory medications .

Anticancer Applications

Indole derivatives, which share a common aromatic structure with Phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzoate, have been found to possess anticancer activities. These compounds have been tested against various cancer cell lines, including breast cancer cells, and have shown the ability to induce apoptosis. This suggests that Phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzoate could be explored for its potential in cancer treatment .

Antimicrobial Effects

The structural similarity to indole derivatives, which are known for their antimicrobial properties, implies that Phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzoate could also be effective in combating microbial infections. Research into indole derivatives has revealed a broad spectrum of antimicrobial activity, which could be indicative of the capabilities of Phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzoate in this field .

Enzyme Inhibition

Phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzoate may serve as an enzyme inhibitor, given its structural affinity to compounds that have shown anticholinesterase activities. This application is crucial in the treatment of diseases like Alzheimer’s, where enzyme inhibition plays a therapeutic role .

Antioxidant Potential

The compound’s framework is conducive to antioxidant activity. Indole derivatives, which are structurally related, have demonstrated significant antioxidant properties. This suggests that Phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzoate could be a valuable antioxidant, helping to protect cells from oxidative stress .

properties

IUPAC Name

phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)17(22)19-12-9-10-14(15(20)11-12)16(21)23-13-7-5-4-6-8-13/h4-11,20H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZGWYCGYBCRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)C(=O)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-(2,2-dimethylpropanoylamino)-2-hydroxybenzoate

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